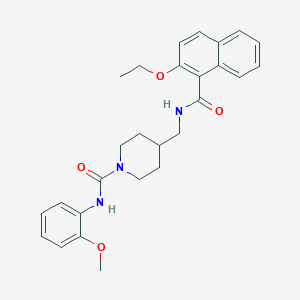

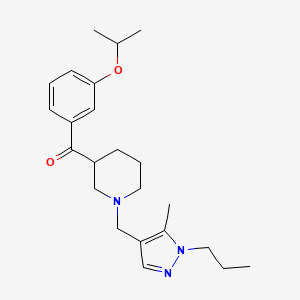

![molecular formula C18H16ClN3O2 B2688477 1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide CAS No. 1796887-26-7](/img/structure/B2688477.png)

1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

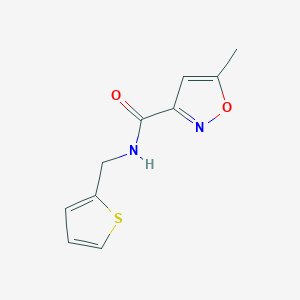

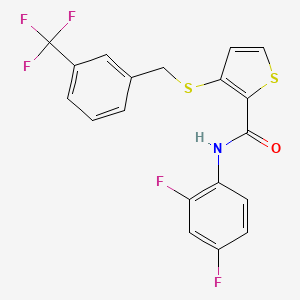

Benzoxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods . For instance, a series of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The substitution pattern in benzoxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis

Benzoxazole is a stable liquid at room temperature with a boiling point of 69 °C .Wissenschaftliche Forschungsanwendungen

Central Nervous System (CNS) Acting Drugs Synthesis

Research has identified functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity. Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, including benzoxazole derivatives, form a large class of organic compounds with potential CNS effects ranging from depression to convulsion. The study underscores the importance of such compounds in developing novel CNS drugs, highlighting the adverse effects of many existing CNS drugs like addiction and tolerance (Saganuwan, 2017).

Chemistry and Properties of Benzoxazole Derivatives

Benzoxazole derivatives, including 1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide, exhibit fascinating variability in their chemistry and properties. A comprehensive review up to 2008 summarized the preparation procedures, properties of free organic compounds, their protonated and/or deprotonated forms, and complex compounds of these ligands. This review also emphasized their significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas for future research (Boča, Jameson, & Linert, 2011).

Optoelectronic Material Development

Quinazolines and pyrimidines, including benzoxazole derivatives, have been researched for their potential in creating novel optoelectronic materials. These compounds are essential in medicinal chemistry for their broad spectrum of biological activities and have recently been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review highlights the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems as valuable for developing new optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide (BTA) derivatives, closely related to benzoxazole structures in their potential for forming hydrogen-bonded structures, have found significant applications in supramolecular chemistry. Their simple structure, accessibility, and the detailed understanding of their self-assembly behavior have led to applications ranging from nanotechnology to polymer processing and biomedical applications. This review outlines the diverse types of BTAs and their applications, highlighting the emerging commercial applications and the adaptable nature of this supramolecular building block (Cantekin, de Greef, & Palmans, 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c19-12-6-1-2-7-13(12)20-17(23)15-9-5-11-22(15)18-21-14-8-3-4-10-16(14)24-18/h1-4,6-8,10,15H,5,9,11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWZNWACHYNZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2688397.png)

![3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid](/img/structure/B2688399.png)

![4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2688400.png)

![2-{(E)-[(2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2688408.png)

![Methyl 2-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2688410.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2688412.png)

![1-[(2-Methylcyclohexyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2688417.png)